(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

Overview

Description

Compounds like “(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid” belong to a class of organic compounds known as carboxylic acids and derivatives. These are compounds containing a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine with a carboxylic acid or its derivative, followed by the addition of a protecting group like the tert-butoxycarbonyl (Boc) group .Molecular Structure Analysis

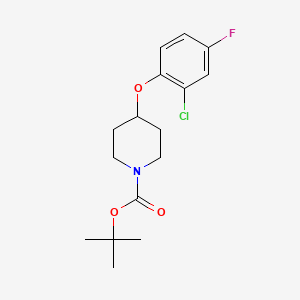

The molecular formula of this compound is C11H20N2O4, and the molecular weight is 244.2875 g/mol . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and reagents used. Typically, carboxylic acids and their derivatives can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds . The molecular weight of this compound is 244.2875 g/mol .Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of compounds related to "(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid". For instance, studies have developed methods for synthesizing pyrrolidine derivatives, highlighting the utility of tert-butyloxycarbonyl (Boc) protection in complex molecule synthesis. Such methodologies enable the creation of molecules with potential pharmaceutical applications, demonstrating the importance of these compounds in drug discovery and development processes (Jing Yuan et al., 2010).

Application in Organic Synthesis

These compounds play a crucial role in organic synthesis, serving as building blocks for the construction of more complex molecules. Research has shown the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, where tert-butyloxycarbonyl amino acids were used to extend to corresponding dipeptide nitroanilides, showcasing the versatility of these compounds in peptide synthesis (M. Schutkowski et al., 2009).

Antimicrobial Activities

Some derivatives have shown promising antibacterial activities, suggesting potential for development into antibacterial agents. For example, N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives exhibited significant antibacterial properties against various bacterial strains, underlining the potential of these compounds in medicinal chemistry and drug development (Zhong-Cheng Song et al., 2015).

Enantioselective Biotransformations

Research into the enantioselective biotransformations of related compounds has provided insights into the synthesis of chiral molecules, which are important for creating drugs with specific activities. Such studies highlight the capability of microbial whole-cell catalysts to resolve racemic mixtures or desymmetrize meso compounds, offering a pathway to enantiomerically pure substances crucial for pharmaceutical applications (Peng Chen et al., 2012).

Future Directions

properties

IUPAC Name |

(2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYEGDCKUEPNE-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine](/img/structure/B1404244.png)

![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)

![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)

![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)